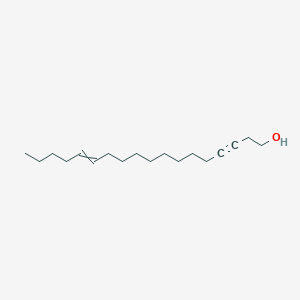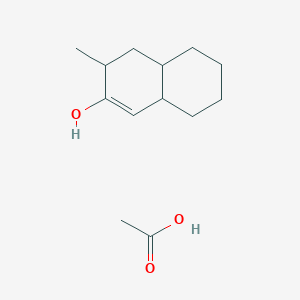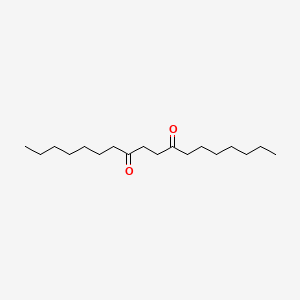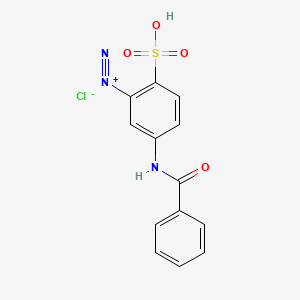
5-(Benzoylamino)-2-sulphobenzenediazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzoylamino)-2-sulphobenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of both benzoylamino and sulphobenzene groups in the molecule makes it a unique compound with specific chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(benzoylamino)-2-sulphobenzenamine. The process begins with the nitration of benzoyl chloride to form 5-(benzoylamino)-2-sulphobenzenamine. This intermediate is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(Benzoylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like phenols, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Azo compounds and other substituted derivatives.
科学的研究の応用
5-(Benzoylamino)-2-sulphobenzenediazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its applications in labeling and detection .
類似化合物との比較
Similar Compounds
Benzoyl chloride: Used in acylation reactions.
Sulfanilic acid: A precursor in the synthesis of azo dyes.
Diazonium salts: A broad class of compounds with similar reactivity
Uniqueness
5-(Benzoylamino)-2-sulphobenzenediazonium chloride is unique due to the presence of both benzoylamino and sulphobenzene groups, which confer specific reactivity and applications. Its ability to form stable diazonium salts and undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
特性
CAS番号 |
67969-93-1 |
|---|---|
分子式 |
C13H10ClN3O4S |
分子量 |
339.75 g/mol |
IUPAC名 |
5-benzamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N3O4S.ClH/c14-16-11-8-10(6-7-12(11)21(18,19)20)15-13(17)9-4-2-1-3-5-9;/h1-8H,(H-,15,17,18,19,20);1H |
InChIキー |
UGPZACXXJGZRMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



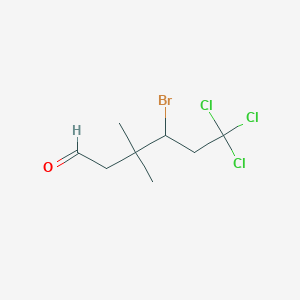


![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

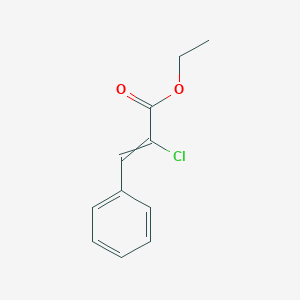
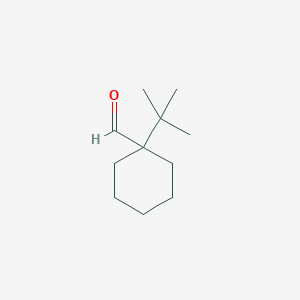
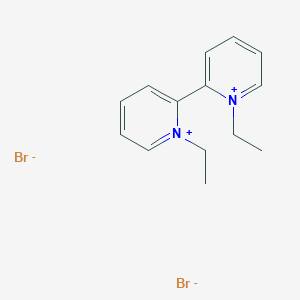
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
